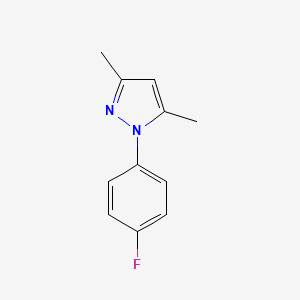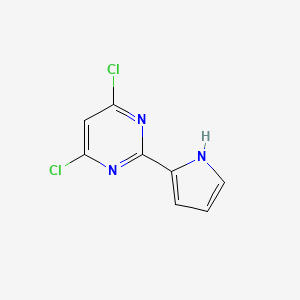
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with pyrrole under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation to form pyrrolinones or reduction to form pyrrolidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction Reactions: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Oxidation and Reduction Reactions: Pyrrolinones and pyrrolidines.
Coupling Reactions:
Applications De Recherche Scientifique
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine: Similar in structure but with different substituents at the pyrimidine ring.
4,6-Dimethyl-2-mercaptopyrimidine: Contains methyl and mercapto groups instead of chlorine and pyrrole.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrimidine and pyrrole rings but differ in their substitution patterns.
Uniqueness
4,6-Dichloro-2-(1H-pyrrol-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
89508-42-9 |
|---|---|
Formule moléculaire |
C8H5Cl2N3 |
Poids moléculaire |
214.05 g/mol |
Nom IUPAC |
4,6-dichloro-2-(1H-pyrrol-2-yl)pyrimidine |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-4-7(10)13-8(12-6)5-2-1-3-11-5/h1-4,11H |
Clé InChI |
WNOHZDMRLOTPJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C2=NC(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


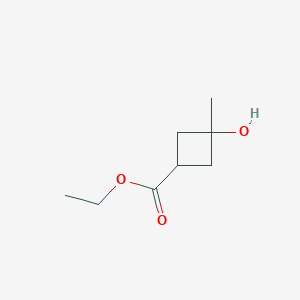
![5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13942070.png)
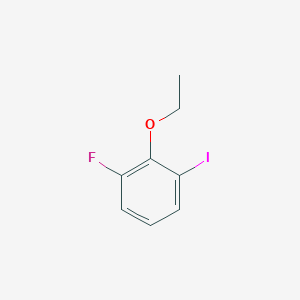

![1-Methylthio-S-triazolo[4,3-a]quinoline](/img/structure/B13942083.png)
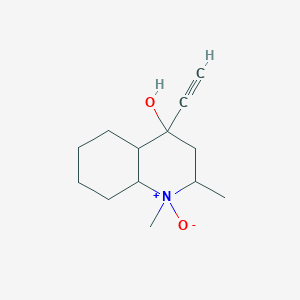


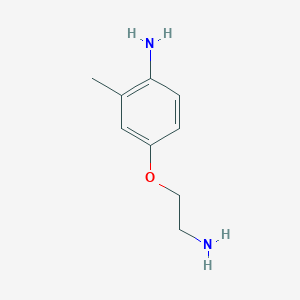
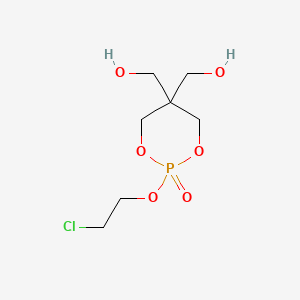
![5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione](/img/structure/B13942132.png)


